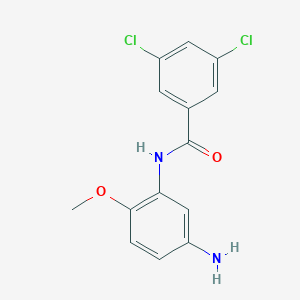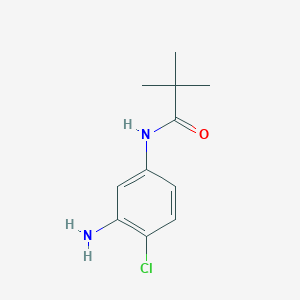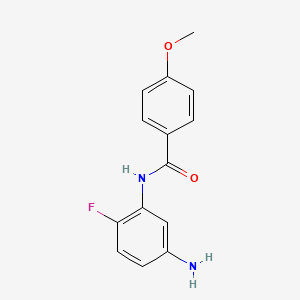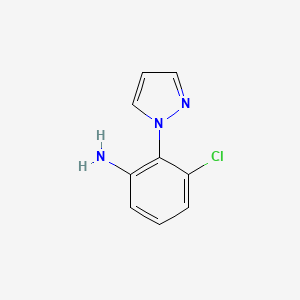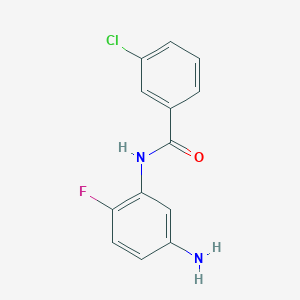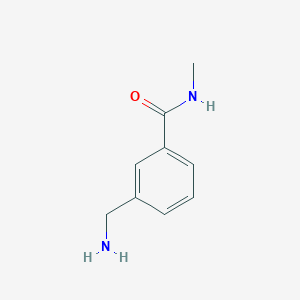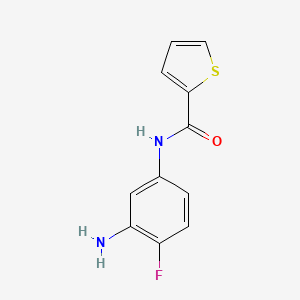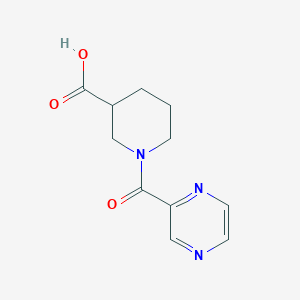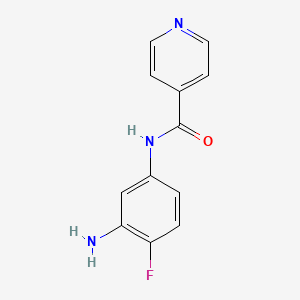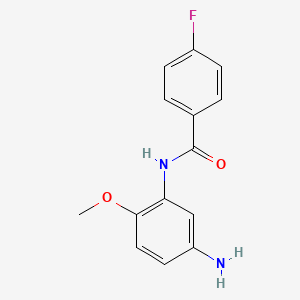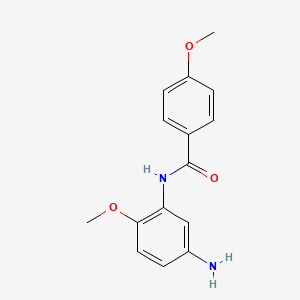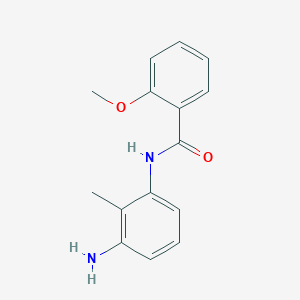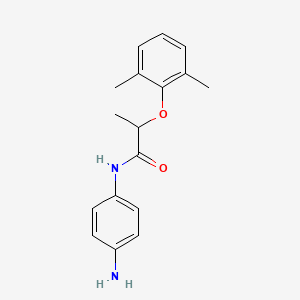
N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide, also known as 4-AP, is a synthetic molecule that has been studied for its potential medical applications. It is a small molecule that has been found to have a variety of effects on the body, including anti-inflammatory, anti-cancer, and neuroprotective properties. 4-AP has also been studied for its potential use in laboratory experiments, as it can be used to measure the effects of various drugs on the body.
Aplicaciones Científicas De Investigación
Glucocorticoid Receptor Modulation
N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide derivatives have been explored as novel glucocorticoid receptor modulators. Research by Yang et al. (2010) identified derivatives that showed promising agonist activity in GR-mediated transrepression assays with reduced activity in transactivation assays. These derivatives exhibited anti-inflammatory activity comparable to prednisolone in certain models, with decreased side effects related to blood glucose and hepatic tyrosine aminotransferase expression (Yang et al., 2010).
Antibacterial Activity
Tumosienė et al. (2012) synthesized azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and its N′-phenylcarbamoyl derivatives, including compounds structurally related to this compound. These compounds showed good antibacterial activity against various pathogens, indicating their potential application in developing new antibacterial agents (Tumosienė et al., 2012).
α₁-Adrenoceptor Antagonist Properties
Research on α₁-adrenoceptor antagonists, including compounds similar to this compound, has been conducted by Xi et al. (2011). These studies involved the design and synthesis of analogs to improve antihypertensive activities and pharmacokinetic profiles, demonstrating potential clinical applications in treating hypertension and related cardiovascular conditions (Xi et al., 2011).
Cytotoxic Evaluation in Cancer Research
Gomez-Monterrey et al. (2011) investigated acyl derivatives of 3-aminonaphtho[2,3-b]thiophene-4,9-dione, related to this compound, for their cytotoxic effects in various cancer cell lines. These compounds showed efficacy in cell lines resistant to traditional treatments, suggesting potential application in cancer therapy (Gomez-Monterrey et al., 2011).
Propiedades
IUPAC Name |
N-(4-aminophenyl)-2-(2,6-dimethylphenoxy)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-5-4-6-12(2)16(11)21-13(3)17(20)19-15-9-7-14(18)8-10-15/h4-10,13H,18H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAATYLLBVQZCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(C)C(=O)NC2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

